molecular formula C26H45NO15 B605149 Acid-PEG9-NHS ester CAS No. 1895916-27-4

Acid-PEG9-NHS ester

Cat. No. B605149
CAS RN: 1895916-27-4
M. Wt: 611.64
InChI Key: BJOKQEMLFQBOQZ-UHFFFAOYSA-N
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Description

Acid-PEG9-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of this compound is C26H45NO15 . It has a molecular weight of 611.6 g/mol .


Chemical Reactions Analysis

The NHS ester of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . NHS ester-activated crosslinkers react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds .


Physical And Chemical Properties Analysis

This compound is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

  • Conjugation to Oligonucleotides : Acid-PEG9-NHS ester derivatives are used for post-synthetic modification of oligonucleotides. A two-step variation of this method involves activation of the carboxylic acid with a peptide coupling reagent, enabling the attachment of various molecular entities like dyes, tags, peptides, and macromolecules (Bethge & Vonhoff, 2020).

  • Bioactive Hydrogels : In regenerative medicine, Acid-PEG-NHS, such as Acrylate-PEG-N-hydroxysuccinimide, is used in PEG hydrogels. These hydrogels can be functionalized with bioactive factors including proteins, peptides, and drugs. Adjusting the density of PEG linkers can significantly improve cell adhesion and spreading on these hydrogels (Browning et al., 2013).

  • Fluorescent Cellular Imaging : NHS ester functionalized polythiophenes, when modified with folic acid, form nanoparticles useful for fluorescent cellular imaging. These show potential as materials for fluorescence imaging of living cells (Kim et al., 2016).

  • PEGylation in Biopharmaceuticals : NHS ester-activated PEGs are used for PEGylation of peptides and proteins in the biopharmaceutical industry. This process improves bioavailability, reduces immunogenicity, and offers several other benefits (Crafts et al., 2016).

  • pH-dependent PEGylation : The reaction rates of PEGylation, using branched PEG-NHS, are pH-dependent. This method is important for controlling the modification of therapeutic proteins (Nojima et al., 2009).

  • Site-Specific PEGylation : For therapeutic proteins like bone morphogenetic protein-2 (BMP-2), site-specific PEGylation at acidic pH can be achieved using different PEG derivatives. This ensures modification without interfering with biological activity (Hu & Sebald, 2011).

  • Drug Delivery Systems : Nanohydrogels synthesized using PEG derivatives can be used for pH-responsive delivery of anticancer drugs, demonstrating potential as effective drug carriers (Farzanfar et al., 2021).

Mechanism of Action

Acid-PEG9-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Acid-PEG9-NHS ester is not classified as a hazard . It should be stored under the recommended conditions in the Certificate of Analysis .

Future Directions

Acid-PEG9-NHS ester is a promising compound for future research, especially in the field of drug delivery . It can be used in the synthesis of PROTACs , which are an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOKQEMLFQBOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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